molecular formula C19H15N3 B15492798 1-Azido-2-(diphenylmethyl)benzene

1-Azido-2-(diphenylmethyl)benzene

Cat. No.: B15492798
M. Wt: 285.3 g/mol
InChI Key: ZDUQQPZNBMLCSM-UHFFFAOYSA-N
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Description

Overview of Aryl Azides in Modern Synthetic Methodologies

Aryl azides are well-established precursors in organic synthesis, primarily recognized for their ability to generate highly reactive nitrene intermediates upon thermal or photochemical decomposition. This reactivity is harnessed in a variety of transformations, including:

C-H Amination/Insertion: The generated nitrene can insert into C-H bonds, leading to the formation of new C-N bonds and the construction of nitrogen-containing heterocycles.

Cycloaddition Reactions: Aryl azides participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstones of click chemistry.

Staudinger Ligation: The reaction of aryl azides with phosphines to form aza-ylides, which can then be trapped by an electrophile, is a powerful tool for bioconjugation.

Rearrangement Reactions: Under certain conditions, aryl azides can undergo rearrangements, such as the Schmidt reaction, to yield anilines or other nitrogen-containing products.

The synthesis of aryl azides is most commonly achieved through the diazotization of an aromatic amine followed by treatment with an azide (B81097) source, such as sodium azide. nih.govorganic-chemistry.orgbyjus.com This versatile and generally high-yielding procedure allows for the introduction of the azide functionality into a wide range of aromatic systems.

Significance of Ortho-Substituted Benzene (B151609) Systems in Intramolecular Reactivity

The strategic placement of substituents in the ortho position of a benzene ring can profoundly influence the course of a chemical reaction. When a reactive functional group and a potential reaction partner are positioned ortho to each other, the likelihood of intramolecular reactions is significantly enhanced due to their spatial proximity. This "proximity-induced reactivity" is a cornerstone of many synthetic strategies for the construction of fused heterocyclic systems.

In the context of aryl azides, an ortho-substituent can act as an internal trap for the transiently generated nitrene, leading to regioselective cyclization. The nature of the ortho-substituent dictates the type of heterocycle formed. For instance, ortho-alkyl, -alkenyl, or -aryl groups can lead to the formation of indolines, indoles, and carbazoles, respectively, through intramolecular C-H insertion or cyclization pathways.

Structural Peculiarities of the 1-Azido-2-(diphenylmethyl)benzene Motif

The specific architecture of this compound presents a unique combination of reactive and steric features that are expected to govern its chemical behavior.

Reactivity Profile of the Azido (B1232118) Functionality

The azide group (-N₃) is a linear, pseudohalogen functional group with a high nitrogen content, rendering it energetic. Its reactivity is dominated by two main pathways:

Loss of Dinitrogen (N₂): Upon heating or irradiation with UV light, the azide group readily extrudes a molecule of dinitrogen, a thermodynamically very stable molecule. This process generates a highly reactive nitrene intermediate (a nitrogen atom with a lone pair and two unshared electrons). The nitrene can exist in either a singlet or triplet spin state, with their reactivity profiles differing.

1,3-Dipolar Cycloadditions: The azide can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings (triazoles and triazolines, respectively).

The presence of the azido group can be confirmed by characteristic spectroscopic signatures, including a strong asymmetric stretching vibration in the infrared (IR) spectrum typically appearing around 2100 cm⁻¹.

Influence of the Diphenylmethyl Group on Molecular Architecture and Reactivity

The diphenylmethyl group, also known as the benzhydryl group, is a large, sterically demanding substituent. Its influence on the this compound molecule is multifaceted:

Steric Hindrance: The sheer bulk of the diphenylmethyl group is expected to exert significant steric hindrance around the ortho-positioned azide group. numberanalytics.comnumberanalytics.comlibretexts.org This can influence the rate and accessibility of the azide for intermolecular reactions. For intramolecular reactions, it can enforce specific conformations that may either facilitate or hinder cyclization.

Electronic Effects: While primarily considered a bulky group, the phenyl rings of the diphenylmethyl substituent can participate in electronic interactions with the benzene ring to which they are attached, albeit to a lesser extent than directly conjugated systems.

Properties of the Diphenylmethyl Group

PropertyDescription
Composition Consists of a methane (B114726) center with two attached phenyl groups.
Steric Profile Highly bulky, leading to significant steric hindrance in reactions involving adjacent functional groups. numberanalytics.comnumberanalytics.comlibretexts.org
Conformational Flexibility The two phenyl rings can rotate, leading to different spatial arrangements.

Intramolecular Proximity Effects in this compound

The close proximity of the azide and diphenylmethyl groups in this compound sets the stage for potential intramolecular reactions. The most probable reaction upon generation of the phenylnitrene would be an intramolecular C-H insertion.

Specifically, the benzylic C-H bond of the diphenylmethyl group is a likely candidate for insertion by the ortho-nitrene. This intramolecular cyclization would lead to the formation of a six-membered ring, resulting in the highly conjugated and stable aromatic system of 9-phenylcarbazole .

The feasibility of this cyclization would depend on several factors:

Conformational Preference: The molecule must be able to adopt a conformation where the benzylic hydrogen is presented in close proximity to the nitrene.

Activation Energy: The energy barrier for the C-H insertion must be kinetically accessible under the reaction conditions (thermal or photochemical).

Steric Strain in the Transition State: The transition state for the cyclization must not be prohibitively high in energy due to steric repulsion between the bulky phenyl groups.

While the direct synthesis and reactivity of this compound are not extensively documented in the literature, the analogous cyclizations of other ortho-substituted aryl azides to form carbazole (B46965) derivatives are well-established, suggesting that this would be a primary reaction pathway.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

1-azido-2-benzhydrylbenzene

InChI

InChI=1S/C19H15N3/c20-22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

ZDUQQPZNBMLCSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3N=[N+]=[N-]

Origin of Product

United States

Synthetic Strategies for 1 Azido 2 Diphenylmethyl Benzene and Analogous Systems

Methods for Introducing the Azido (B1232118) Group onto the Benzene (B151609) Ring

The introduction of an azido group onto an aromatic ring is a common transformation in organic synthesis, with several reliable methods available. The choice of method often depends on the nature of the starting material and the other functional groups present in the molecule.

Diazotization and Azide (B81097) Transfer Reactions

The most common and effective method for introducing an azide group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by treatment with an azide salt. acs.orglearncbse.inorganic-chemistry.org This two-step, one-pot procedure is highly versatile and generally provides good yields.

The process begins with the diazotization of the primary amine, in this case, 2-(diphenylmethyl)aniline (B14633411). This reaction is typically carried out by treating the amine with nitrous acid (HNO₂) at low temperatures (0-5 °C). acs.org Nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). acs.orglearncbse.in The resulting diazonium salt is a highly reactive intermediate.

Reaction Scheme for Diazotization and Azide Transfer:

Recent advancements in this area include the use of alternative diazotizing and azidating agents to improve safety and efficiency. For instance, the use of tert-butyl nitrite and azidotrimethylsilane (B126382) has been reported for the synthesis of aromatic azides under mild conditions. organic-chemistry.org

Reagent Role Typical Conditions Reference
Sodium Nitrite (NaNO₂)Diazotizing agentWith HCl or H₂SO₄, 0-5 °C acs.orglearncbse.in
Sodium Azide (NaN₃)Azide sourceAqueous solution, 0-5 °C nih.gov
tert-Butyl NitriteAlternative diazotizing agentMild conditions organic-chemistry.org
AzidotrimethylsilaneAlternative azide sourceMild conditions organic-chemistry.org

Nucleophilic Displacement with Azide Sources on Activated Arene Precursors

An alternative strategy for introducing the azide group is through nucleophilic aromatic substitution (SₙAr). This method involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile, in this case, the azide ion. ncert.nic.in For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.

In the context of synthesizing 1-azido-2-(diphenylmethyl)benzene, this would require a starting material such as 1-halo-2-(diphenylmethyl)benzene, where the halo group is fluorine, chlorine, bromine, or iodine. However, the diphenylmethyl group is not a strong electron-withdrawing group; in fact, it is weakly electron-donating. Therefore, direct nucleophilic displacement of a halide with sodium azide on a 1-halo-2-(diphenylmethyl)benzene precursor is expected to be challenging and would likely require harsh reaction conditions, if it proceeds at all. This method is generally more suitable for substrates bearing nitro, cyano, or carbonyl groups.

Construction of the Diphenylmethyl Moiety on Pre-existing Benzene Scaffolds

This approach involves attaching the diphenylmethyl group to a benzene ring that already contains the azide functionality or a precursor to it. A common method for forming carbon-carbon bonds to an aromatic ring is the Friedel-Crafts reaction.

A plausible route would be the Friedel-Crafts benzoylation of a suitable aniline (B41778) derivative, followed by reduction. For example, a Friedel-Crafts reaction between p-substituted aniline and benzoyl chloride can yield a 2-aminobenzophenone (B122507) derivative. researchgate.netresearchgate.net The amino group generally directs incoming electrophiles to the ortho and para positions. If the para position is blocked, ortho substitution is favored. However, direct Friedel-Crafts reactions on anilines can be problematic as the amino group can coordinate with the Lewis acid catalyst, deactivating it. ncert.nic.in Therefore, protection of the amino group, for instance as an acetanilide (B955), is often necessary before the Friedel-Crafts reaction. researchgate.netasianpubs.org

Following the successful synthesis of 2-aminobenzophenone, the ketone functionality can be reduced to a methylene (B1212753) group (-CH₂-) to form 2-(diphenylmethyl)aniline. This reduction can be achieved in two steps: reduction of the ketone to a secondary alcohol (a benzhydrol) using a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by reduction of the alcohol to the methylene group. The reduction of the benzhydrol can be accomplished through methods such as catalytic hydrogenation or by using a strong acid and a reducing agent.

Once 2-(diphenylmethyl)aniline is obtained, the synthesis can proceed via the diazotization and azide transfer route as described in section 2.1.1.

Illustrative Synthetic Pathway:

Protection: Acetylation of aniline to form acetanilide.

Friedel-Crafts Benzoylation: Reaction of acetanilide with benzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 2-acetamidobenzophenone. researchgate.netasianpubs.org

Deprotection: Hydrolysis of the acetamido group to yield 2-aminobenzophenone. researchgate.net

Reduction of Ketone: Reduction of 2-aminobenzophenone to 2-aminobenzhydrol (B79127) using NaBH₄.

Reduction of Alcohol: Reduction of 2-aminobenzhydrol to 2-(diphenylmethyl)aniline.

Diazotization and Azidation: Conversion of 2-(diphenylmethyl)aniline to this compound as described in section 2.1.1.

Optimization of Reaction Conditions and Yields for Target Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the safety of the process, especially when working with azides which can be explosive. Key parameters to consider for each step of the proposed synthesis include the choice of solvent, catalyst, reaction temperature, and reaction time.

The following table outlines potential conditions for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature. It is important to note that these are representative conditions and would require experimental optimization for this specific synthetic sequence.

Reaction Step Reactants Catalyst/Reagents Solvent Temperature (°C) Typical Yield (%) Reference
Friedel-Crafts BenzoylationAcetanilide, Benzoyl ChlorideAlCl₃CS₂ or NitrobenzeneRoom Temp to 8060-80 researchgate.netasianpubs.org
Deprotection (Hydrolysis)2-AcetamidobenzophenoneH₂SO₄/H₂O or HCl/EthanolWater or EthanolReflux>90 researchgate.net
Ketone Reduction2-AminobenzophenoneNaBH₄Methanol or Ethanol0 to Room Temp80-95-
Diazotization2-(Diphenylmethyl)anilineNaNO₂, HClWater/Ethanol0-5- acs.orglearncbse.in
Azide TransferDiazonium SaltNaN₃Water0-570-90 nih.gov

Chemical Transformations and Mechanistic Investigations of 1 Azido 2 Diphenylmethyl Benzene

Thermal Decomposition Pathways

The thermal decomposition of 1-Azido-2-(diphenylmethyl)benzene in solution proceeds through a series of well-defined steps, initiated by the loss of molecular nitrogen. This process has been studied kinetically to elucidate the mechanism and the nature of the intermediates involved.

The primary and rate-determining step in the thermolysis of this compound is the extrusion of dinitrogen (N₂) to form a highly reactive electron-deficient intermediate known as a nitrene. nih.govacs.org This process generates 2-(diphenylmethyl)phenylnitrene.

N₂ this compound → 2-(diphenylmethyl)phenylnitrene + N₂

According to the principles of spin conservation, the thermal decomposition of an azide (B81097) initially produces the nitrene in its singlet state. acs.org The singlet nitrene is characterized by a vacant p-orbital on the nitrogen atom and is highly electrophilic. The formation of this nitrene intermediate is the crucial first step that dictates the subsequent reaction pathways. Kinetic studies on related 2-azidodiphenylmethanes have confirmed that the evolution of nitrogen is the slow step of the reaction. nih.govacs.org

Once formed, the singlet 2-(diphenylmethyl)phenylnitrene can undergo rapid intramolecular reactions. The proximity of the diphenylmethyl group allows for efficient intramolecular C-H insertion, a characteristic reaction of singlet nitrenes. rsc.org However, the primary pathway observed for 2-(diphenylmethyl)phenylnitrene involves an insertion into one of the adjacent aromatic rings of the diphenylmethyl moiety. nih.govacs.org

Aryl nitrenes are known to undergo complex rearrangements, most notably ring expansion. researchgate.net In the case of 2-(diphenylmethyl)phenylnitrene, the singlet intermediate can rearrange to a seven-membered ring didehydroazepine. This expanded ring system is a key intermediate on the pathway to the final stable products. beilstein-journals.org This type of rearrangement is a common feature in the chemistry of phenylnitrenes, where the six-membered aromatic ring expands to accommodate the nitrogen atom, leading to the formation of azepine derivatives. researchgate.netresearchgate.net

The subsequent reactivity of the 2-(diphenylmethyl)phenylnitrene intermediate leads to a mixture of products. The main reaction pathway involves the aforementioned rearrangement and subsequent intramolecular cyclization, yielding a ring-expanded azepinoindole structure. For the parent compound, this product is 10,11-dihydro-5H-dibenzo[b,f]azepine. nih.govacs.org

A competing pathway involves intersystem crossing (ISC) from the initially formed singlet nitrene to the more stable triplet nitrene. acs.org The triplet state, being less reactive towards insertion, can abstract hydrogen atoms from the solvent or other molecules to form the corresponding primary amine, 2-aminodiphenylmethane. The ratio of these products can be influenced by substituents on the aromatic rings. Electron-donating groups para to the azide group have been shown to stabilize the incipient nitrene, leading to higher proportions of the amine product by favoring the singlet-triplet transition. nih.govacs.org

Kinetic data for the thermal decomposition of substituted 2-azidodiphenylmethanes in trichlorobenzene highlight the influence of substituents on the reaction rate and product distribution.

Data adapted from kinetic studies on substituted 2-azidodiphenylmethanes. The product ratios are qualitative descriptions from the source. nih.govacs.org

Photochemical Reactivity and Transformations

The study of photochemical reactions provides complementary insights into the behavior of reactive intermediates, as the energy is introduced via a different mechanism compared to thermal activation.

Similar to thermolysis, the photolysis of this compound is an effective method for generating the corresponding 2-(diphenylmethyl)phenylnitrene. nih.govresearchgate.net Irradiation with ultraviolet (UV) light provides the necessary energy to cleave the weak N-N bond, leading to the expulsion of a molecule of nitrogen. researchgate.netbeilstein-journals.org

This compound --(hν)--> 2-(diphenylmethyl)phenylnitrene + N₂

Photochemical generation is a widely used method for producing nitrenes for both synthetic and mechanistic studies, including matrix isolation experiments where the highly reactive intermediates can be trapped and studied spectroscopically at low temperatures. rsc.orgresearchgate.net The photolysis of aryl azides can populate both the singlet and triplet excited states, which then lose nitrogen to form the corresponding singlet and triplet nitrenes. The subsequent reactions of the photochemically generated nitrene, such as ring expansion and cyclization, are expected to mirror those observed under thermal conditions. beilstein-journals.org

Intramolecular Photocyclization Reactions

The photolysis of aryl azides is a well-established method for generating aryl nitrenes, which are highly reactive intermediates. Upon irradiation with ultraviolet (UV) light, this compound is expected to undergo extrusion of a nitrogen molecule (N₂) to form the corresponding singlet nitrene.

This singlet nitrene is a key intermediate that can undergo several subsequent reactions. Due to the proximity of the diphenylmethyl group to the nitrene center, a rapid intramolecular cyclization is the most probable pathway. The reaction proceeds via an electrophilic attack of the nitrene on a C-H bond of one of the phenyl rings or the benzylic carbon. The most favorable pathway is the insertion into the benzylic C-H bond, which leads to the formation of a stable, six-membered dihydroacridine ring system. The final product of this intramolecular photocyclization is predicted to be 9-Phenyl-9,10-dihydroacridine .

The proposed mechanism is as follows:

Photoexcitation and Nitrogen Extrusion: this compound absorbs a photon, leading to the cleavage of the C-N and N-N bonds and the release of dinitrogen gas, forming a highly reactive singlet nitrene intermediate.

Intramolecular C-H Insertion: The singlet nitrene then undergoes a concerted intramolecular insertion into the benzylic C-H bond of the diphenylmethyl moiety.

Formation of the Dihydroacridine Core: This insertion step results in the formation of the tricyclic product, 9-Phenyl-9,10-dihydroacridine.

An alternative, though less likely, pathway could involve the singlet nitrene undergoing intersystem crossing to the more stable triplet nitrene. The triplet nitrene would then react via a stepwise radical mechanism, involving hydrogen atom abstraction followed by radical recombination, to yield the same product.

Influence of Irradiation Parameters on Reaction Selectivity

While specific experimental data for the photocyclization of this compound is not extensively documented, the influence of irradiation parameters on similar reactions is well-studied. These parameters can significantly affect the reaction's efficiency and selectivity by influencing the formation and fate of the nitrene intermediate.

Wavelength of Irradiation: The wavelength of the UV light used for photolysis must be sufficient to overcome the energy barrier for nitrogen extrusion from the azide. Different wavelengths can sometimes favor the formation of either the singlet or triplet nitrene, thereby influencing the reaction mechanism (concerted vs. stepwise) and potentially the product distribution, although for intramolecular C-H insertion, the final product is often the same.

Solvent: The choice of solvent can impact the reaction in several ways. Non-reactive, aprotic solvents like benzene (B151609), acetonitrile, or cyclohexane are typically used to minimize intermolecular side reactions. The solvent polarity can also influence the lifetime and reactivity of the nitrene species.

Temperature: Photochemical reactions of azides are often performed at low temperatures to trap reactive intermediates or to control the selectivity of the reaction. For intramolecular C-H insertion, the reaction is generally efficient even at room temperature.

Control over these parameters would be crucial in an experimental setting to optimize the yield of 9-Phenyl-9,10-dihydroacridine and minimize potential side products, such as those arising from intermolecular reactions or rearrangements.

Catalyzed Reactions

In addition to photochemistry, the reactivity of this compound can be harnessed through catalysis, particularly with transition metals. These methods offer an alternative to photolysis for generating a reactive nitrogen species, often under milder conditions and with greater control over selectivity.

Transition Metal-Catalyzed Transformations

Transition metals can coordinate to the azide group, facilitating the release of N₂ and the formation of a metal-nitrenoid intermediate. This intermediate, rather than a free nitrene, is the active species that undergoes subsequent reactions. This pathway can prevent the formation of undesired side products often associated with free nitrenes.

Gold catalysts, particularly Au(I) complexes, are known for their ability to catalyze intramolecular C-H amination reactions with aryl azides. For this compound, a plausible gold-catalyzed pathway would also lead to the formation of 9-Phenyl-9,10-dihydroacridine.

The proposed catalytic cycle is as follows:

Coordination: The gold(I) catalyst coordinates to the terminal nitrogen atoms of the azide group.

Nitrogen Extrusion: This coordination facilitates the extrusion of N₂, leading to the formation of a gold-nitrenoid intermediate.

C-H Activation and Insertion: The gold-nitrenoid then undergoes intramolecular C-H activation and insertion into the benzylic C-H bond. This step is often the rate-determining step and proceeds via a transient six-membered ring transition state.

Product Formation and Catalyst Regeneration: The insertion results in the formation of the 9-Phenyl-9,10-dihydroacridine product and the regeneration of the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.

This gold-catalyzed approach would represent a mild, thermal alternative to the photochemical method.

Iron complexes are attractive catalysts for nitrene transfer reactions due to iron's low cost and low toxicity. researchgate.net Iron-catalyzed intramolecular C-H amination provides an efficient route to various nitrogen-containing heterocycles. researchgate.net

The mechanism for the iron-catalyzed cyclization of this compound is expected to be similar to that of gold:

Formation of Iron-Nitrenoid: The iron catalyst, typically in the +2 or +3 oxidation state, reacts with the azide to form a highly reactive iron-nitrenoid intermediate upon the release of N₂.

Intramolecular C-H Amination: This intermediate then effects the intramolecular amination of the benzylic C-H bond. Mechanistic studies on similar systems suggest that this can proceed either via a concerted insertion or a stepwise hydrogen atom abstraction/radical recombination pathway, depending on the nature of the iron complex and its ligand sphere.

Product Release: The cyclized product, 9-Phenyl-9,10-dihydroacridine, is released, and the iron catalyst is regenerated.

The use of iron catalysts offers a sustainable method for promoting this key transformation.

Copper catalysts are versatile and widely used in azide chemistry, most notably in the azide-alkyne cycloaddition ("click chemistry"). However, they are also effective in promoting nitrene transfer reactions, including intramolecular C-H aminations.

A copper-mediated reaction of this compound would likely proceed through a copper-nitrenoid intermediate. The catalytic cycle would involve:

Activation of Azide: A Cu(I) or Cu(II) catalyst activates the azide group.

Formation of Copper-Nitrenoid: Subsequent loss of N₂ generates a copper-nitrenoid species.

Intramolecular Cyclization: This species undergoes intramolecular C-H insertion to form the dihydroacridine ring.

Catalyst Turnover: The product is released, and the copper catalyst is regenerated for the next cycle.

This method provides another valuable thermal route to the synthesis of the 9-Phenyl-9,10-dihydroacridine scaffold from the azide precursor.

Organocatalyzed Processes

There is no specific information in the scientific literature regarding organocatalyzed processes involving this compound. While the field of organocatalysis has expanded significantly, providing novel pathways for asymmetric synthesis and functional group transformations, studies detailing the application of these methods to this particular substrate have not been reported.

Intermolecular Reactions of the Azido (B1232118) Group

The azide functional group is well-known for its participation in a variety of intermolecular reactions, most notably the Staudinger reaction and 1,3-dipolar cycloadditions.

Staudinger Reaction with Phosphines

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines through the intermediacy of an aza-ylide, formed by the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine. This is then hydrolyzed to the corresponding amine and phosphine oxide. While this reaction is general for a wide range of azides, specific studies detailing the reaction conditions, yields, and scope of various phosphines with this compound are not documented. Therefore, no data table of research findings can be compiled.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azides with dipolarophiles, particularly alkynes and alkenes, is a cornerstone of click chemistry and a powerful tool for the synthesis of 1,2,3-triazoles and other heterocyclic systems. The regioselectivity and efficiency of these reactions are influenced by the electronic nature of both the azide and the dipolarophile, as well as the presence of catalysts.

For the reaction of an aryl azide like this compound with an unsymmetrical alkyne, two regioisomeric triazole products (1,4- and 1,5-disubstituted) can be formed. The outcome of the thermal, uncatalyzed reaction is often a mixture of both isomers. Copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) typically yield the 1,4-isomer with high regioselectivity, whereas ruthenium-catalyzed reactions (RuAAC) can favor the 1,5-isomer. However, no experimental studies have been published that investigate the regioselectivity of 1,3-dipolar cycloadditions specifically for this compound.

The scope of the 1,3-dipolar cycloaddition reaction is broad, encompassing a wide variety of dipolarophiles including terminal and internal alkynes, electron-deficient alkenes, and strained cycloalkynes. The steric hindrance imposed by the bulky diphenylmethyl group adjacent to the azide in this compound might influence the scope and efficiency of these reactions. However, without specific research data, a detailed discussion of the scope and limitations with various dipolarophiles for this particular compound is not possible, and an interactive data table cannot be generated.

Rearrangements Involving the Diphenylmethyl Group

Aryl azides are known to undergo thermal or photochemical rearrangements, often involving the extrusion of dinitrogen to form a highly reactive nitrene intermediate, which can then undergo various intramolecular reactions. However, there are no specific reports in the literature describing rearrangements that directly involve the migration or transformation of the diphenylmethyl group in this compound. Reactions such as the Schmidt reaction, which involve the rearrangement of an azide in the presence of a carbonyl compound, represent a different class of transformation and are not directly applicable to rearrangements of the diphenylmethyl group itself within this molecule.

Carbocation Rearrangements (e.g., Wagner-Meerwein type shifts) within Related Benzylic Systems

Carbocation rearrangements, particularly the Wagner-Meerwein type 1,2-shifts, are characteristic of benzylic systems when subjected to conditions that favor carbocation formation, such as solvolysis or treatment with strong acids. In systems structurally related to this compound, the generation of a carbocation at the diphenylmethyl (benzhydryl) position initiates a cascade of potential rearrangements.

The stability of the benzhydryl cation is significant due to the delocalization of the positive charge across the two phenyl rings. However, the presence of substituents on the ortho position of the benzene ring to which the diphenylmethyl group is attached can lead to alternative, more stable carbocationic intermediates through rearrangement. A classic example is the migration of a hydride or an alkyl group to the carbocationic center, a process driven by the formation of a thermodynamically more stable carbocation.

In the absence of a participating neighboring group, the rearrangement pathways are primarily dictated by the relative stabilities of the possible carbocation intermediates. For instance, a 1,2-hydride shift could occur if it leads to a more stabilized carbocation, though in the case of a benzhydryl cation, this is less likely unless a more favorable electronic environment can be accessed. More relevant to the diphenylmethyl system is the potential for a phenyl group to migrate, which would also constitute a Wagner-Meerwein type rearrangement. The propensity for such shifts is highly dependent on the electronic nature of the substituents on the aromatic rings.

Influence on Rearrangement Pathways of the Azido Group

The introduction of an azido group at the ortho position to the diphenylmethyl moiety significantly alters the landscape of potential carbocation rearrangements. The azido group, with its lone pairs of electrons, can act as an internal nucleophile, leading to neighboring group participation (NGP) or anchimeric assistance. This participation can profoundly influence both the rate of carbocation formation and the subsequent reaction pathways, often leading to products that are not observed in systems lacking such a group.

In the case of this compound, upon formation of the benzhydryl carbocation, the ortho-azido group is perfectly positioned to interact with the electron-deficient center. This interaction can lead to the formation of a cyclic intermediate. The formation of such an intermediate can accelerate the ionization step and dictate the stereochemical outcome of the reaction.

Research on analogous systems, such as the solvolysis of ortho-substituted benzhydryl derivatives, has shown that the nature of the ortho-substituent is critical in determining the reaction outcome. While direct studies on this compound are not extensively documented in publicly available literature, the behavior of other ortho-substituents with lone pairs, such as methoxy or amino groups, provides a valuable framework for understanding the potential role of the azido group.

The participation of the azido group can lead to several possible outcomes. One possibility is the formation of a fused heterocyclic system through intramolecular cyclization. This pathway would compete with any potential Wagner-Meerwein type shifts of the phenyl or hydride groups. The balance between these competing pathways would be influenced by factors such as the solvent polarity, the nature of the leaving group used to generate the carbocation, and the temperature of the reaction.

The electronic properties of the azido group itself are complex; it can act as a weak electron-donating group through resonance and is an inductively withdrawing group. This dual nature can affect the stability of the initial carbocation and the transition states leading to various products.

To quantitatively assess the influence of the azido group, comparative studies are often employed. For instance, comparing the solvolysis rates and product distributions of 2-(diphenylmethyl)phenyl azide with its para-substituted isomer and the unsubstituted diphenylmethylbenzene would provide insight into the extent of anchimeric assistance.

Below is a hypothetical data table illustrating the type of experimental results that would be instrumental in elucidating the reaction mechanism. Such data would typically be obtained from kinetic studies and product analysis using techniques like NMR spectroscopy and mass spectrometry.

Table 1: Hypothetical Rate Constants and Product Distributions for the Solvolysis of Substituted Diphenylmethyl Derivatives

SubstrateRelative Rate (k_rel)Rearrangement Product (%)Cyclized Product (%)Direct Substitution Product (%)
This compound15010855
1-Methoxy-2-(diphenylmethyl)benzene2505905
Diphenylmethylbenzene170030
1-Nitro-2-(diphenylmethyl)benzene0.180020

This table is illustrative and intended to represent the type of data required for a thorough mechanistic investigation. The values are not based on actual experimental results for this compound due to the lack of specific literature.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 1-Azido-2-(diphenylmethyl)benzene, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the methine proton of the benzhydryl group and the aromatic protons. The single proton on the carbon connecting the two phenyl rings would appear as a characteristic singlet, with its chemical shift influenced by the surrounding aromatic rings. The protons on the three phenyl rings would produce a complex series of multiplets in the aromatic region of the spectrum (typically δ 7.0-7.5 ppm). The protons on the azido-substituted ring would be expected to show distinct shifts due to the electronic effects of the azide (B81097) and the anisotropic effects of the adjacent bulky benzhydryl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by revealing the total number of unique carbon environments. Key signals would include the methine carbon of the diphenylmethyl group, the carbons of the three distinct phenyl rings, and particularly the carbon atom directly attached to the azide group (C-N₃). The chemical shift of this carbon is a diagnostic indicator of the azide's presence. General procedures for characterizing azides and their subsequent reaction products, such as triazoles, routinely employ ¹H and ¹³C NMR spectroscopy for structural verification. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
CH-(Ph)₂¹H~ 5.5 - 6.0Singlet (s)The methine proton, deshielded by three aromatic rings.
Aromatic-H¹H~ 7.0 - 7.5Multiplet (m)Complex pattern from the 14 aromatic protons.
CH-(Ph)₂¹³C~ 50 - 60-Methine carbon.
Aromatic-C¹³C~ 125 - 145-Multiple signals for the various aromatic carbons.
C-N₃¹³C~ 140 - 150-Carbon attached to the azide group, significantly deshielded.

Note: The data in this table is predictive, based on known chemical shift ranges for similar functional groups and structural motifs.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the most prominent and diagnostic feature in its IR spectrum is the asymmetric stretching vibration (νₐₛ) of the azide group (-N₃). This absorption is typically very strong and sharp, appearing in a relatively uncongested region of the spectrum.

Other expected absorptions would include:

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methine C-H stretch, expected to be weaker and found just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of medium to weak bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the ortho-disubstituted and monosubstituted benzene (B151609) rings, which appear in the 700-800 cm⁻¹ region and are diagnostic of the substitution pattern.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Azide (-N₃)Asymmetric Stretch~ 2100 - 2160Strong, Sharp
Aromatic C-HStretch~ 3030 - 3080Medium
Aliphatic C-H (methine)Stretch~ 2960Weak
Aromatic C=CRing Stretch~ 1450 - 1600Medium to Weak
Aromatic C-HOut-of-Plane Bend~ 730 - 770Strong

Note: The data is based on established correlation tables for functional group analysis in IR spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information about a molecule's mass and its fragmentation pathways upon ionization, aiding in structural confirmation. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 285, corresponding to its molecular weight.

The most characteristic fragmentation pathway for aryl azides is the loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. researchgate.netacs.org This process generates a highly reactive nitrene intermediate [M-28]⁺. This fragmentation is often so favorable that the [M-28]⁺ peak can be more intense than the molecular ion peak itself. researchgate.net

Subsequent fragmentation would likely involve the stable diphenylmethyl cation (benzhydryl cation), [C₁₃H₁₁]⁺, at m/z 167, which can be formed through cleavage of the bond connecting it to the phenyl ring. Further fragmentation of the aromatic rings can also be observed.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Formula Significance
285Molecular Ion [M]⁺[C₁₉H₁₅N₃]⁺Confirms molecular weight.
257[M - N₂]⁺[C₁₉H₁₅N]⁺Characteristic loss of dinitrogen from the azide. researchgate.netacs.org
167Diphenylmethyl Cation[C₁₃H₁₁]⁺Stable benzhydryl cation fragment.
165Fluorenyl Cation[C₁₃H₉]⁺Result of H₂ loss from the m/z 167 fragment.

Note: The fragmentation pattern is predicted based on the known mass spectrometric behavior of substituted aryl azides. researchgate.netacs.org

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information, including:

Precise bond lengths and bond angles for the entire molecule.

The conformation of the diphenylmethyl group relative to the azido-substituted phenyl ring.

Intermolecular packing interactions within the crystal lattice.

The C-N=N angle of the azide group, which is typically around 116° in aryl azides, could be precisely measured. wikipedia.org However, a review of the current scientific literature and crystallographic databases indicates that the crystal structure for this compound has not been reported.

Advanced Spectroscopic Techniques for Mechanistic Insights

Beyond routine characterization, advanced spectroscopic methods can be employed to study the reactivity and dynamic behavior of this compound. The thermolysis or photolysis of aryl azides to generate highly reactive nitrene intermediates is a well-established area of research. wikipedia.org

Techniques that could provide mechanistic insights include:

Flash Vacuum Pyrolysis (FVP): Coupled with techniques like matrix isolation IR spectroscopy, FVP allows for the generation and trapping of transient species like the 2-(diphenylmethyl)phenylnitrene that results from N₂ extrusion.

Time-Resolved Spectroscopy: Using pump-probe laser techniques (e.g., transient absorption spectroscopy), the formation and decay kinetics of the nitrene and any subsequent rearrangement products could be monitored on very short timescales (femtoseconds to microseconds).

Tandem Mass Spectrometry (MS/MS): This technique could be used to isolate the [M-N₂]⁺ ion (m/z 257) and subject it to further fragmentation, providing detailed information about the structure and reactivity of the gaseous nitrene cation. Studies on other aryl azides have used variable temperature ion sources in mass spectrometers to probe thermal decomposition pathways. researchgate.net

These advanced methods are crucial for moving beyond static structural characterization to a deeper understanding of the reaction dynamics and intermediates that define the chemistry of this compound.

Theoretical and Computational Investigations of 1 Azido 2 Diphenylmethyl Benzene Chemistry

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are at the forefront of understanding the intricate details of molecular structures, energies, and reaction pathways. For 1-Azido-2-(diphenylmethyl)benzene, methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in elucidating its properties.

Elucidation of Reaction Mechanisms and Transition States

The thermal or photochemical decomposition of aryl azides is a common method to generate highly reactive nitrene intermediates. Computational studies on analogous o-azidodiphenylmethanes have shown that the initial step is the evolution of nitrogen gas to form a nitrene. sigmaaldrich.com The subsequent reactions of this intermediate are complex and can include intramolecular C-H insertion or cyclization.

DFT calculations, often employing functionals like B3LYP or M06-2X, are used to map out the potential energy surface of these reactions. nih.govnih.gov This allows for the identification of transition states, which are the energetic barriers that must be overcome for a reaction to proceed. For instance, in the reaction of a related 1-azido-(2-halogenomethyl)benzene with phosphines, DFT calculations were crucial in proposing a plausible mechanism for the observed cyclization. uva.nl These calculations can determine the activation energies for different potential pathways, thereby predicting the most likely reaction mechanism.

The decomposition of azides can proceed through either a spin-allowed pathway to produce a singlet nitrene or a spin-forbidden channel to yield a triplet nitrene. sigmaaldrich.com High-level ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often employed to study these competing pathways and to locate the minimum energy crossing points between the singlet and triplet potential energy surfaces. sigmaaldrich.com

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic structure of this compound is key to its reactivity. Reactivity descriptors derived from quantum chemical calculations, such as the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide a qualitative understanding of where and how a molecule is likely to react. chemspider.comnih.gov

The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In the case of an aryl azide (B81097), the HOMO is typically located on the azide group and the aromatic ring, while the LUMO is often an antibonding orbital associated with the azide. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 1: Representative Reactivity Descriptors from Computational Studies on Analogous Aromatic Azides

DescriptorTypical Significance
HOMO EnergyHigher energy indicates greater nucleophilicity
LUMO EnergyLower energy indicates greater electrophilicity
HOMO-LUMO GapSmaller gap suggests higher reactivity
Mulliken Atomic ChargesIndicates sites susceptible to nucleophilic or electrophilic attack

Note: This table is illustrative and not based on specific data for this compound due to a lack of available literature.

Conformational Analysis and Steric Hindrance Effects of the Diphenylmethyl Group

The diphenylmethyl group in this compound is large and flexible, leading to a complex conformational landscape. The rotational freedom around the single bonds allows the molecule to adopt various spatial arrangements, which can significantly impact its reactivity.

Conformational analysis, typically performed using DFT methods, can identify the most stable conformers and the energy barriers for rotation between them. sigmaaldrich.com The steric hindrance imposed by the bulky diphenylmethyl group can influence the approach of reagents and may favor certain reaction pathways over others. For example, it could sterically shield the azide group or influence the regioselectivity of the subsequent nitrene's reactions by directing it towards or away from certain C-H bonds. A systematic conformational search would be necessary to fully understand the energetic landscape and the populations of different conformers at a given temperature.

Molecular Dynamics Simulations for Reaction Pathway Exploration

While quantum chemical calculations are excellent for studying static structures and single reaction steps, molecular dynamics (MD) simulations can provide a dynamic picture of molecular motion and reaction pathways over time. MD simulations model the movement of atoms and molecules based on classical mechanics, often using force fields derived from or validated by quantum mechanical calculations.

For a molecule like this compound, MD simulations could be used to explore the conformational space more extensively than static calculations. nih.gov They can also be employed to simulate the behavior of the molecule in different solvent environments, providing insights into how the solvent might influence the reaction pathways. Accelerated MD techniques can be particularly useful for observing rare events like chemical reactions on computationally accessible timescales. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Transformations

The nitrene intermediate generated from this compound can undergo various transformations, and predicting the outcome of these reactions is a key application of computational chemistry.

Regioselectivity refers to the preference for reaction at one position over another. In the case of intramolecular C-H insertion, the nitrene can potentially react with several different C-H bonds within the molecule. Computational methods like RegioSQM, which is based on the relative stabilities of protonated species, have been developed to predict the regioselectivity of electrophilic aromatic substitutions. sigmaaldrich.comsigmaaldrich.com While not directly applicable to nitrene insertion, similar principles of evaluating the energies of different transition states can be used to predict the preferred site of reaction.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The addition of a singlet nitrene to a double bond is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the aziridine (B145994) product. In contrast, triplet nitrenes react in a stepwise manner, which can lead to a loss of stereospecificity. Computational studies can help to determine the spin state of the reacting nitrene and thus predict the stereochemical outcome of the reaction.

Computational Studies on Nitrene Intermediates and Their Spin States

The chemistry of this compound is dominated by the properties of the corresponding nitrene intermediate, 2-(diphenylmethyl)phenylnitrene. Nitrenes can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons), and their reactivity is highly dependent on their spin state.

Computational studies are essential for understanding the electronic structure and relative energies of the singlet and triplet states of the nitrene. nih.govsigmaaldrich.com For most aryl nitrenes, the triplet state is the ground state. DFT and higher-level ab initio methods can calculate the singlet-triplet energy gap, which is a crucial parameter for predicting the nitrene's reactivity.

Electron Paramagnetic Resonance (EPR) spectroscopy is an experimental technique used to study species with unpaired electrons, such as triplet nitrenes. Computational prediction of EPR parameters can aid in the interpretation of experimental spectra and confirm the presence of a triplet intermediate. The spin state of the nitrene can also be influenced by the presence of metal catalysts, which can form metal-nitrene or nitrene radical intermediates, each with its own unique reactivity that can be explored computationally. nih.gov

Synthetic Applications of 1 Azido 2 Diphenylmethyl Benzene As a Building Block

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The strategic placement of the azide (B81097) and diphenylmethyl groups in 1-Azido-2-(diphenylmethyl)benzene makes it an ideal candidate for intramolecular cyclization reactions to form fused nitrogen-containing heterocycles. The generation of the corresponding phenylnitrene intermediate opens up several cyclization pathways.

Formation of Indazole Derivatives

The synthesis of indazoles from ortho-alkylphenyl azides is a well-known transformation that proceeds through the intramolecular insertion of a nitrene intermediate into an adjacent C-H bond. In the case of this compound, the derived 2-(diphenylmethyl)phenylnitrene possesses a reactive benzylic C-H bond.

Upon thermolysis or photolysis, the azide is expected to extrude dinitrogen gas (N₂) to form the singlet nitrene, which can then insert into the benzylic C-H bond of the diphenylmethyl group. This cyclization would yield 3,3-diphenyl-3H-indazole . This pathway is analogous to other established indazole syntheses from similar precursors. The reaction is typically driven by heat or UV light, with conditions varying based on the specific substrate.

Table 1: Proposed Synthesis of 3,3-diphenyl-3H-indazole

Reactant Proposed Conditions Product Reaction Type

Access to Substituted Quinoline (B57606) Systems (via analogous cyclization strategies)

While this compound is not directly suited for quinoline synthesis, its core structure is part of a broader family of ortho-substituted aryl azides used in powerful quinoline construction methodologies. Analogous strategies, particularly those involving the cyclization of ortho-azidoaryl compounds bearing an unsaturated side chain, highlight this potential.

For instance, a well-established method involves the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene. nih.govnih.gov In this reaction, the azide and the alkyne functionalities react in the presence of an electrophilic reagent or a gold catalyst. The reaction proceeds through the formation of a vinyl cation or a metal-activated intermediate, which is attacked by the terminal nitrogen of the azide group, leading to cyclization and subsequent aromatization with the loss of N₂ to afford the quinoline ring system. nih.govnih.gov

By analogy, if the diphenylmethyl group of the title compound were replaced with a propargyl or a related alkynyl group, the resulting 1-azido-2-alkynylbenzene derivative would be a direct precursor to a substituted quinoline. This demonstrates the utility of the 1-azido-2-substituted benzene (B151609) framework as a key platform for accessing the quinoline scaffold.

Table 2: Analogous Electrophilic Cyclization for Quinoline Synthesis

Precursor Example Reagent / Catalyst Product Type Yield Reference
1-Azido-2-(2-propynyl)benzene Bromine (Br₂) 4-Bromo-3-methylquinoline 96% nih.gov
1-Azido-2-(2-propynyl)benzene Iodine (I₂) 4-Iodo-3-methylquinoline 91% nih.gov

Development of Other Annulated Aromatic Frameworks

The most unique synthetic application of this compound is likely its use as a precursor to complex, multi-ring heterocyclic systems like dibenzazepines. The nitrene generated from its decomposition has multiple potential pathways for intramolecular cyclization. Besides insertion into the benzylic C-H bond (leading to an indazole), it can also undergo electrophilic attack on one of the phenyl rings of the diphenylmethyl group.

This type of intramolecular C-H insertion into an aromatic ring would lead to the formation of a seven-membered ring. Specifically, the cyclization of 2-(diphenylmethyl)phenylnitrene is predicted to form the 9-phenyl-9,9a-dihydro-4aH-dibenzo[c,f]azepine skeleton. Subsequent aromatization through hydrogen migration or oxidation would yield 9-phenyldibenz[c,f]azepine . This provides a direct route to a complex and rigid tricyclic aromatic framework that is of interest in medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net The synthesis of related dibenzazepine (B1670418) structures is a significant area of research, often involving multi-step metal-catalyzed cyclizations. nih.govresearchgate.netresearchgate.netnih.govlew.ro The use of an azide precursor like this compound could offer a more direct, metal-free alternative.

Utility in the Generation of Amine and Imine Scaffolds

Beyond cyclization, the azide group in this compound serves as a stable and reliable precursor to a primary amine. The reduction of the azide to an amine is a fundamental and high-yielding transformation in organic synthesis. This can be achieved under various mild conditions, avoiding the harsh reagents often required for nitro group reductions.

The most common methods for this transformation include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Staudinger Reaction: A two-step process involving reaction with a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) to form an iminophosphorane, followed by hydrolysis with water to give the amine and the phosphine oxide.

Reduction with Metal Hydrides: Using reagents like lithium aluminium hydride (LiAlH₄).

The product of this reduction is 2-(diphenylmethyl)aniline (B14633411) . This aniline (B41778) is a valuable building block in its own right. As a primary amine, it can readily undergo condensation with a wide variety of aldehydes and ketones to form substituted imine scaffolds (Schiff bases). These imines are important intermediates for the synthesis of other nitrogen-containing compounds and can also act as ligands in coordination chemistry.

Table 3: Synthesis of Amine and Imine Scaffolds

Reaction Reagents Intermediate/Product
Azide Reduction H₂, Pd/C or PPh₃ then H₂O 2-(diphenylmethyl)aniline

Contribution to the Development of Novel Organic Reaction Methodologies

The study of this compound and its reactivity contributes to the broader understanding of nitrene chemistry and the development of novel synthetic methodologies. The 2-(diphenylmethyl)phenylnitrene generated from this precursor is of particular interest due to the steric bulk and electronic properties of the diphenylmethyl group.

Research into the decomposition of this azide would provide valuable data on the competitive nature of different intramolecular nitrene reactions. Specifically, it would allow chemists to study the selectivity between:

Benzylic C-H Insertion: Leading to the five-membered indazole ring.

Aromatic C-H Insertion: Leading to the seven-membered dibenzazepine ring.

Understanding the factors that control this selectivity (e.g., temperature, solvent, electronic effects, presence of catalysts) is crucial for developing new, highly selective synthetic methods. For example, discovering conditions that favor the formation of the seven-membered ring would provide a novel and direct entry into the dibenzazepine core, a privileged structure in medicinal chemistry. nih.govlew.ro Furthermore, investigating the potential for the nitrene to undergo rearrangement reactions, as has been observed for other ortho-substituted phenylnitrenes, could uncover new and unexpected chemical transformations. nih.gov

Future Perspectives and Emerging Research Avenues for 1 Azido 2 Diphenylmethyl Benzene Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The development of sophisticated catalytic systems is paramount to unlocking the synthetic potential of 1-Azido-2-(diphenylmethyl)benzene. The azide (B81097) group is a versatile precursor to nitrenes, which can undergo a variety of transformations. Future research will likely focus on catalysts that can control the fate of the in situ generated nitrene, favoring specific reaction pathways over others.

Transition metal catalysts, particularly those based on rhodium, iridium, and copper, are expected to play a crucial role. For instance, rhodium-catalyzed decomposition of related aryl azides has been shown to afford various nitrogen-containing heterocycles. The development of chiral catalysts could enable enantioselective transformations, a key goal in modern organic synthesis.

Furthermore, photoredox catalysis offers a mild and efficient way to activate the azide group. The use of visible-light-absorbing photocatalysts could allow for transformations under ambient conditions, minimizing the thermal decomposition pathways that often lead to complex product mixtures.

Table 1: Potential Catalytic Transformations of this compound

Catalyst TypePotential TransformationExpected Product Class
Chiral Rhodium(II) CarboxylatesIntramolecular C-H AminationChiral Dihydroacridines
Copper(I) Complexes[3+2] Cycloaddition with AlkynesTriazoles
Iridium-based PhotosensitizersReductive CyclizationCarbazoles
Gold(I) CatalystsIntramolecular HydroaminationNitrogen-containing heterocycles

Exploration of Unconventional Reactivity Modes

The steric bulk of the diphenylmethyl group in this compound is poised to influence its reactivity in unconventional ways. This substituent may hinder typical reaction pathways, thereby enabling the exploration of alternative, less-common transformations.

One such avenue is the study of remote C-H functionalization reactions. The diphenylmethyl group could act as a directing group, guiding a catalyst or reactive intermediate to functionalize a specific C-H bond within the molecule, leading to novel molecular architectures.

The photochemistry of this compound is another area ripe for investigation. beilstein-journals.orgtib.euresearchgate.netresearchgate.netnih.gov While aryl azides are known to form nitrenes upon photolysis, the bulky ortho-substituent could influence the stability and subsequent reactions of the generated nitrene, potentially leading to unusual rearrangement products. beilstein-journals.orgtib.eu Laser flash photolysis studies on ortho-alkyl substituted phenyl azides have revealed the formation of singlet nitrenes which then relax to triplet nitrenes. nih.gov The specific dynamics for this compound remain to be explored.

Integration into Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry)

The integration of this compound chemistry into sustainable and green methodologies is a critical future direction. Organic azides are known to be potentially explosive, and their handling in traditional batch processes can be hazardous. wikipedia.org Flow chemistry offers a safer and more efficient alternative for the synthesis and subsequent reactions of such energetic compounds. rsc.orgcam.ac.uknih.gov

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. beilstein-journals.orgtib.eu The small reaction volumes in flow systems significantly mitigate the risks associated with handling potentially explosive intermediates like azides and nitrenes. cam.ac.uk Researchers have developed flow processes for the safe generation of aryl azides and their use in multi-step syntheses. rsc.orgcam.ac.uk A similar approach for this compound would be a significant advancement.

Furthermore, the use of greener solvents and the development of catalytic systems that can operate in aqueous media would further enhance the sustainability of processes involving this compound.

Advanced Computational Design and Prediction of New Reactions

Computational chemistry is a powerful tool for predicting the reactivity and properties of molecules. For this compound, advanced computational methods can provide valuable insights into its structure, stability, and potential reaction pathways.

Density Functional Theory (DFT) calculations can be employed to model the thermal and photochemical decomposition of the azide, predicting the structure and energetics of the resulting nitrene and any subsequent intermediates. rsc.orgacs.orgresearchgate.netrsc.orgresearchgate.net This can help in designing experiments to favor the formation of desired products. For instance, computational studies on phenyl azide have been used to understand its reactivity in cycloaddition reactions. rsc.orgacs.orgrsc.org

Molecular dynamics simulations can be used to study the conformational landscape of this compound and how its shape influences its reactivity. This is particularly important given the bulky and flexible diphenylmethyl group. Such computational pre-screening can save significant experimental time and resources by identifying the most promising reaction conditions and substrates.

Investigation of Unexplored Intramolecular Dynamics

The unique juxtaposition of the azide and diphenylmethyl groups in this compound suggests the possibility of interesting and unexplored intramolecular dynamics. Upon generation of the nitrene, either thermally or photochemically, a host of intramolecular reactions could occur.

One key area of investigation would be intramolecular C-H amination, where the nitrene inserts into a C-H bond of one of the phenyl rings of the diphenylmethyl group. This could lead to the formation of complex polycyclic nitrogen-containing compounds. The regioselectivity of this process would be a fascinating aspect to study, likely influenced by both electronic and steric factors.

Furthermore, the potential for intramolecular cyclization reactions leading to the formation of novel heterocyclic systems is high. The study of the kinetics and mechanisms of these intramolecular processes, using techniques such as time-resolved spectroscopy, would provide fundamental insights into the reactivity of this class of compounds. The thermal decomposition of related ortho-azidoazobenzenes has been shown to yield complex heterocyclic products. datapdf.com

Q & A

Q. Key Optimization Factors :

  • Temperature Control : Diazotization requires strict low-temperature conditions (0–5°C) to avoid side reactions.
  • Catalyst Purity : Impurities in the nitro precursor can reduce hydrogenation efficiency.

Q. Table 1: Example Synthesis Parameters for Analogous Azides

StepConditionsYieldReference
Nitro ReductionH₂, Pd/C, EtOH, 25°C, 12 h85–90%
DiazotizationNaNO₂, HCl, 0°C, 1 h70–75%
Azide SubstitutionNaN₃, H₂O, RT, 2 h80%

How do catalytic systems influence cycloaddition reactions involving this compound?

Advanced
This compound participates in Cu-free or gold-catalyzed cycloadditions (e.g., with alkynes) to form triazoles or heterocycles. Critical factors include:

  • Ligand Selection : JohnphosAuCl/AgSbF₆ enhances regioselectivity and yield (e.g., 78% for quinazoline derivatives) by stabilizing reactive intermediates .
  • Solvent Effects : Nonpolar solvents (toluene) favor gold-catalyzed reactions, while polar aprotic solvents (DMF) may deactivate catalysts .

Q. Experimental Design Tips :

  • Screen ligands (e.g., NHC-Au vs. phosphine-Au) and silver additives to stabilize catalytic species.
  • Use kinetic studies (e.g., in situ IR) to monitor reaction progress.

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

  • IR Spectroscopy : The azide (-N₃) stretch appears as a sharp peak at ~2100–2150 cm⁻¹ .
  • NMR :
    • ¹H NMR : Aromatic protons near the azide group show deshielding (δ 7.2–7.8 ppm).
    • ¹³C NMR : The azide-bearing carbon resonates at δ 120–130 ppm .

Q. Advanced Validation :

  • 2D NMR (HSQC, HMBC) : Confirms connectivity between the azide and diphenylmethyl groups.
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

How can intramolecular cyclization reactions of this compound be controlled to avoid competing pathways?

Advanced
Cyclization (e.g., forming benzodiazepines or indoles) competes with intermolecular click reactions. Key strategies:

  • Substituent Effects : Electron-withdrawing groups on the benzene ring favor intramolecular pathways by increasing electrophilicity .
  • Reagent Choice : N-Iodosuccinimide (NIS) with BF₃·OEt₂ promotes iodocyclization via electrophilic activation .

Q. Table 2: Cyclization Pathways and Conditions

Reaction TypeConditionsMajor ProductYieldReference
IntramolecularNIS, BF₃·OEt₂, CH₂Cl₂, 0°CIodo-heterocycle65%
Intermolecular ClickJohnphosAuCl, AgSbF₆, Toluene, RTTriazole derivative78%

How can computational methods predict the reactivity of this compound in novel reactions?

Q. Advanced

  • DFT Calculations : Model transition states for cycloadditions or cyclization to predict regioselectivity.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., toluene vs. DMF) .
  • NBO Analysis : Quantify electronic effects of the diphenylmethyl group on azide reactivity.

Case Study :
Gold-catalyzed reactions show higher activation barriers in polar solvents due to catalyst deactivation, aligning with experimental yield drops .

How should researchers address contradictions in reported reaction yields for azide-based transformations?

Q. Methodological Approach :

Reproduce Conditions : Verify catalyst loading, solvent purity, and temperature control.

Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., amine reduction byproducts).

Scale Effects : Small-scale reactions (<1 mmol) may have higher variability due to mixing inefficiencies.

Example : Discrepancies in gold-catalyzed yields () may arise from trace moisture in solvents, which hydrolyzes intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.